molecular formula C27H27N5O4S B11610140 2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide

2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide

Cat. No.: B11610140
M. Wt: 517.6 g/mol
InChI Key: YSQCWJSRURCLAG-UHFFFAOYSA-N
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Description

2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, a morpholine sulfonyl group, and an acetamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide typically involves multiple steps, including the formation of the phthalazine core, the introduction of the morpholine sulfonyl group, and the final coupling with the acetamide moiety. Common reagents used in these reactions include phthalic anhydride, morpholine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound with a morpholine moiety, used in peptide synthesis.

    Fluorine compounds: Compounds with unique reactivity due to the presence of fluorine atoms.

Uniqueness

2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical properties and potential applications. Its combination of a phthalazine core, morpholine sulfonyl group, and acetamide moiety makes it distinct from other similar compounds.

Properties

Molecular Formula

C27H27N5O4S

Molecular Weight

517.6 g/mol

IUPAC Name

2-[4-[[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]amino]phenyl]acetamide

InChI

InChI=1S/C27H27N5O4S/c1-18-6-9-20(17-24(18)37(34,35)32-12-14-36-15-13-32)26-22-4-2-3-5-23(22)27(31-30-26)29-21-10-7-19(8-11-21)16-25(28)33/h2-11,17H,12-16H2,1H3,(H2,28,33)(H,29,31)

InChI Key

YSQCWJSRURCLAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)CC(=O)N)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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